An In-depth Technical Guide to 2-Ethylhex-2-enal (2-Propylacrolein)
An In-depth Technical Guide to 2-Ethylhex-2-enal (2-Propylacrolein)
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 2-ethylhex-2-enal, a reactive aldehyde intermediate. Often referred to by various synonyms, including 2-ethyl-3-propylacrolein, this document clarifies its chemical identity, focusing on the well-documented compound with CAS Number 645-62-5. We will explore its core physicochemical properties, detail a common synthesis pathway via aldol condensation, outline protocols for its analytical characterization, discuss its chemical reactivity and synthetic utility, and provide rigorous safety and handling procedures. This guide is intended to serve as an essential resource for laboratory professionals engaged in organic synthesis and drug development, emphasizing the causality behind experimental choices and ensuring a foundation of safety and scientific integrity.
Chemical Identity and Nomenclature
The nomenclature surrounding propylacrolein derivatives can be ambiguous. This guide focuses on the commercially significant and well-characterized isomer (E)-2-ethylhex-2-enal . This compound is frequently referred to in technical literature and safety documents as 2-ethyl-3-propylacrolein.[1][2]
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IUPAC Name: (E)-2-ethylhex-2-enal[3]
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Synonyms: 2-Ethyl-3-propylacrolein, 2-Ethyl-2-hexenal, α-Ethyl-β-propylacrolein[1][2][3]
It is a monounsaturated fatty aldehyde, structurally defined by a hexenal backbone with an ethyl substituent at the second carbon position.[3] Its utility spans various industries where it is used as an intermediate for chemical synthesis, an insecticide, a warning odorant, and a flavoring agent.[2][3][4]
Physicochemical Properties
The physical and chemical properties of 2-ethylhex-2-enal are critical for its handling, storage, and application in synthesis. The compound is a colorless to yellow liquid with a sharp, powerful, and irritating odor.[2][3] It is less dense than water and will float.[1][3]
| Property | Value | Source(s) |
| Molecular Weight | 126.20 g/mol | [1][3] |
| Boiling Point | 175 °C (347 °F) at 760 mmHg | [1] |
| Flash Point | 68.3 °C (155 °F) | [1] |
| Density | 0.857 g/mL at 15 °C (59 °F) | [1] |
| Vapor Pressure | 1 mmHg at 20 °C (68 °F) | [1] |
| Vapor Density | 4.35 (Air = 1) | [1] |
| Water Solubility | < 1 mg/mL at 21 °C (70 °F) | [1] |
| Autoignition Temp. | 200 °C (392 °F) | [1] |
Synthesis Pathway: Aldol Condensation
A primary industrial route to 2-ethylhex-2-enal is the self-condensation of n-butyraldehyde, followed by dehydration.[5] This process, a cornerstone of organic chemistry, leverages the reactivity of the α-carbon of an enolizable aldehyde.
Mechanism Insight: The reaction is typically catalyzed by a base (e.g., aqueous caustic soda) or acid. The base abstracts an acidic α-proton from one molecule of n-butyraldehyde to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second n-butyraldehyde molecule. The resulting aldol addition product, a β-hydroxy aldehyde, is unstable and readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated product, 2-ethylhex-2-enal.[5]
General Laboratory Synthesis Protocol
This protocol is a generalized representation. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment.
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Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Maintain an inert atmosphere using nitrogen or argon.
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Reagent Charge: Charge the flask with n-butyraldehyde.
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Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (or another suitable base) dropwise via the dropping funnel while stirring vigorously. Control the addition rate to manage the exothermic reaction and maintain the desired temperature.
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Reaction: After the addition is complete, heat the mixture to promote the dehydration of the intermediate aldol product. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: Cool the reaction mixture to room temperature. Neutralize the base catalyst with a dilute acid (e.g., HCl). Transfer the mixture to a separatory funnel.
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Extraction: The product will form an organic layer separate from the aqueous layer.[5] Separate the layers. Wash the organic layer with brine to remove residual water and impurities.
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Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄), and filter to remove the solid.
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Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-ethylhex-2-enal.
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Stabilization: Add a polymerization inhibitor, such as hydroquinone (<0.1%), for storage.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 2-ethylhex-2-enal.
Reactivity and Synthetic Utility
2-Ethylhex-2-enal's reactivity is dominated by the aldehyde functional group and the conjugated carbon-carbon double bond.
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Polymerization: As an aldehyde, it can undergo self-condensation or polymerization reactions. These reactions are often exothermic and can be catalyzed by acids.[1][3] This reactivity necessitates the use of inhibitors for safe storage.
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Oxidation: Aldehydes are readily oxidized to form carboxylic acids.[1][3] Exposure to air can lead to autoxidation, a reaction activated by light and catalyzed by metal salts.[1][3]
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Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.
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Conjugate Addition (Michael Addition): The presence of the α,β-unsaturated system makes the β-carbon electrophilic. It is susceptible to conjugate addition by soft nucleophiles, a key reaction in forming new carbon-carbon bonds.
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Hydrogenation: The double bond and the aldehyde can be reduced. For example, its hydrogenation is a key step in producing the industrially important solvent 2-Ethylhexanol.[5]
Analytical Characterization: GC-MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for confirming the identity and purity of 2-ethylhex-2-enal due to its volatility.
Objective: To confirm the molecular weight and fragmentation pattern of the synthesized product, and to assess its purity.
Instrumentation and Conditions:
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GC System: Agilent GC-MS with a non-polar capillary column (e.g., HP-5ms).
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Injector Temperature: 250°C.
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Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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MS Detector: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 200.
Protocol:
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Standard Preparation: Prepare a dilute solution (e.g., 100 ppm) of a certified reference standard of 2-ethylhex-2-enal in a volatile solvent like dichloromethane.
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Sample Preparation: Prepare a similar dilution of the purified synthesis product.
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System Suitability: Inject the standard solution to verify the retention time and obtain a reference mass spectrum.
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Sample Analysis: Inject the sample solution under the same conditions.
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Data Analysis:
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Compare the retention time of the major peak in the sample chromatogram with that of the standard.
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Compare the acquired mass spectrum of the sample peak with the reference spectrum. The molecular ion peak should be observed at m/z 126.
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Analyze the fragmentation pattern. Key fragments would include loss of H (m/z 125), loss of the aldehyde group -CHO (m/z 97), and cleavage of the alkyl chains.
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Calculate the purity of the sample based on the relative peak area in the chromatogram.
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Safety, Handling, and Toxicology
2-Ethylhex-2-enal is a hazardous chemical that requires strict safety protocols. It is a flammable liquid and is toxic.[1][7] Contact causes skin and eye irritation or burns.[1][8] Vapor is irritating to the respiratory tract.[1]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Sensitization, Skin | Category 1 | H317: May cause an allergic skin reaction |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
(Note: GHS classifications can vary by jurisdiction and supplier. Always consult the specific Safety Data Sheet.)[3][9]
Safe Handling Protocol
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Engineering Controls: Always handle this chemical within a certified chemical fume hood to control vapor exposure.[6] Ensure an eyewash station and safety shower are immediately accessible.
-
Ignition Sources: This material is flammable.[1] Eliminate all ignition sources, including sparks, open flames, and hot surfaces.[7][10] Use only non-sparking tools.[6][7] All equipment must be electrically grounded and bonded to prevent static discharge.[1][6][7]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[7][11]
-
Eye Protection: Wear splash-proof safety goggles or a full-face shield.[3][11]
-
Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[11]
-
Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge.[3][6]
-
-
Storage: Store in a cool, well-ventilated, flammable-liquids-rated cabinet, away from heat and direct sunlight.[10] Keep containers tightly closed.[7][10] The compound may be sensitive to prolonged air exposure and can polymerize.[3] Store under an inert atmosphere and with an added polymerization inhibitor.
-
Spill Response:
-
Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Do not empty into drains.[6][10]
Conclusion
2-Ethylhex-2-enal (CAS 645-62-5) is a valuable but hazardous chemical intermediate. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective and safe use in research and development. The protocols and data presented in this guide, grounded in authoritative sources, provide the necessary foundation for scientists to handle this compound with confidence and integrity. Adherence to rigorous safety procedures is not merely a recommendation but a critical requirement for laboratory operations involving this substance.
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2-Ethyl-3-propylacrolein | C8H14O | CID 5354264 - PubChem. [Link]
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2-Ethyl-2-hexen-1-al - Hazardous Agents - Haz-Map. [Link]
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2-Ethyl-3-propylacrolein (CAS 645-62-5): Odor profile, Properties, & IFRA compliance. [Link]
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2-Ethyl-3-propylacrolein - PubChem. [Link]
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2-Propenal - the NIST WebBook - National Institute of Standards and Technology. [Link]
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2-propyl-2-Heptenal | CAS#:34880-43-8 | Chemsrc. [Link]
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Synthesis of 2-pyrrolines - Organic Chemistry Portal. [Link]
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